![molecular formula C17H16BrN3O2 B4399151 3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399151.png)
3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
The compound 3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic organic compound It features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 4-bromo-2,3,5-trimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazine with a nitrile.
Substitution with the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative under suitable conditions.
Introduction of the 4-bromo-2,3,5-trimethylphenoxy methyl group: This step involves the reaction of the oxadiazole-pyridine intermediate with 4-bromo-2,3,5-trimethylphenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The bromine atom on the phenoxy ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Products include reduced heterocycles or amines.
Substitution: Products include various substituted phenoxy derivatives.
Scientific Research Applications
3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Material Science: It may act as a ligand in coordination complexes, influencing the properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(4-chloro-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 3-{5-[(4-methyl-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Uniqueness
The presence of the 4-bromo-2,3,5-trimethylphenoxy group in 3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets or materials.
Properties
IUPAC Name |
5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-7-14(11(2)12(3)16(10)18)22-9-15-20-17(21-23-15)13-5-4-6-19-8-13/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXATRSAAHZFBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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